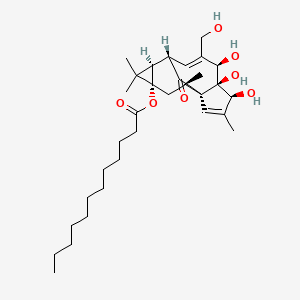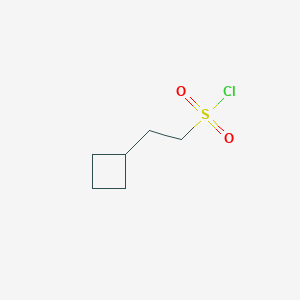
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride
Overview
Description
“3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1864059-37-9. It has a molecular formula of C10H12ClF2NO and a molecular weight of 235.66 g/mol. It is typically available in an off-white to pale yellow solid form .
Molecular Structure Analysis
The InChI code for “3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is 1S/C9H9F2NO.ClH/c10-6-1-2-9 (8 (11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is an off-white to pale yellow solid . It has a molecular weight of 235.66 g/mol. The compound should be stored at room temperature .Scientific Research Applications
Azetidine Derivatives in Drug Discovery
Azetidine derivatives are explored for their pharmacological potentials in various domains. For instance, azetidine and its compounds are pivotal in designing ligands for nicotinic acetylcholine receptors, which are essential for developing treatments for neurological conditions. The synthesis and evaluation of Schiff’s bases and 2-azetidinones, for example, have shown potential antidepressant and nootropic agents, illustrating azetidine's role in CNS-active drug development (Thomas et al., 2016).
Azetidine in Molecular Biology
Azetidine derivatives are also crucial in molecular biology research, particularly in studies involving DNA methylation. Compounds like 5-aza-2'-deoxycytidine (decitabine) serve as potent DNA methylation inhibitors, playing significant roles in cancer therapy by reactivating silenced genes through promoter demethylation. This highlights the utility of azetidine derivatives in epigenetic therapies and the potential for "3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride" to contribute to this field (Christman, 2002).
Azetidine and Chemical Synthesis
The chemistry of azetidine derivatives extends to the synthesis of complex molecules. For instance, azetidines are used in the synthesis of polyhydroxylated compounds, showcasing their versatility in creating structurally diverse and biologically relevant molecules. This demonstrates the importance of azetidine derivatives in synthetic organic chemistry and their potential applications in drug synthesis and design (Lawande et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .
properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMLPARAFJXHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)


![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)



![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)


